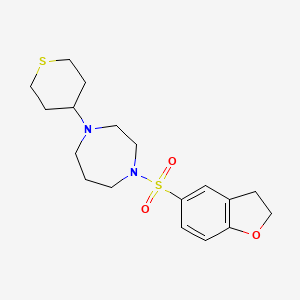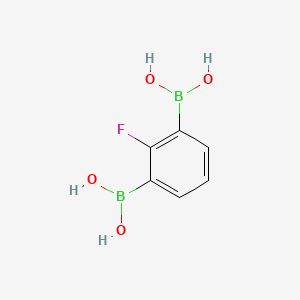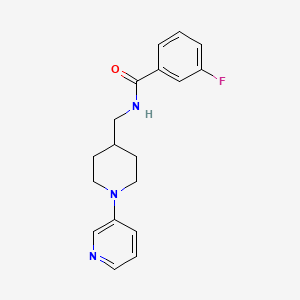
2-(2,4-dichlorophenoxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
科学的研究の応用
Antimicrobial Activity
Research has demonstrated the potential antimicrobial applications of compounds related to 2-(2,4-dichlorophenoxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide. For instance, a study on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, using citrazinic acid as a starting material, revealed that these compounds exhibit significant antibacterial and antifungal activities. This suggests the potential for derivatives of this compound to serve as antimicrobial agents (Hossan et al., 2012).
Herbicidal Activity
Coordination Complexes and Polymer Formation
A study on the reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3 revealed the formation of mixtures of pyrimidine and piperidone derivatives, as well as polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. These findings indicate the utility of related compounds in the synthesis of coordination complexes and polymers (Klimova et al., 2013).
Synthesis of Novel Heterocyclic Compounds
Research into the synthesis and characterization of novel heterocyclic compounds incorporating a sulphamido moiety has shown that derivatives of this compound can be effective in the development of new antibacterial and antifungal agents. This underscores the versatility of these compounds in medicinal chemistry (Nunna et al., 2014).
Oxidation Reactivity and Chemical Synthesis
The oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides has been studied, providing insights into the chemical behavior of related compounds. The research detailed the chemical oxidation processes and the characterization of the resulting products, contributing to the understanding of the reactivity patterns of similar compounds (Pailloux et al., 2007).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-11-3-4-14(13(18)7-11)24-10-15(23)21-12-8-19-16(20-9-12)22-5-1-2-6-22/h3-4,7-9H,1-2,5-6,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKOGGOJDGLZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2437111.png)



![2-((2-methoxyphenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2437119.png)

![2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide](/img/structure/B2437122.png)


![N-[(1-Morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2437125.png)


